3,7-ジデアザグアニン

説明

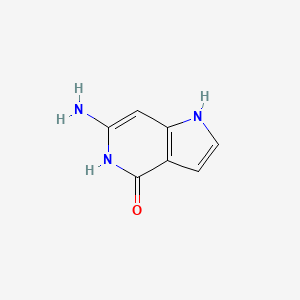

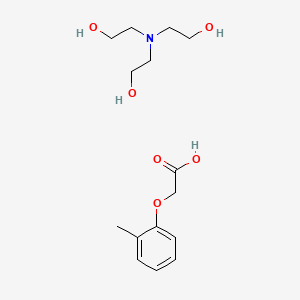

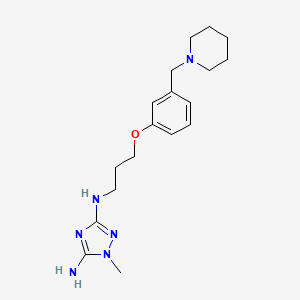

3,7-Dideazaguanine, also known as 3,7-Dideazaguanine, is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.

The exact mass of the compound 3,7-Dideazaguanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,7-Dideazaguanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Dideazaguanine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

翻訳効率の調節

3,7-ジデアザグアニン誘導体は、翻訳効率の微調整に重要な役割を果たします。 それらは、tRNA分子のコドン-アンチコドン相互作用の調節に関与しており、タンパク質合成の精度と速度に影響を与える可能性があります .

細胞のストレス耐性

これらの化合物は、環境ストレスに対する耐性を付与する細胞メカニズムに貢献します。 3,7-ジデアザグアニン誘導体は、核酸を修飾することにより、生物が環境の変化に適応し、不利な条件下での生存を強化するのに役立ちます .

自己非自己識別メカニズム

免疫応答において、3,7-ジデアザグアニン修飾は、宿主生物が自己と非自己のエンティティ(病原体など)を区別するために認識する分子パターンの一部になる可能性があり、適切な防御反応を引き起こします .

宿主回避防御

病原体は、宿主の防御メカニズムを回避するために、3,7-ジデアザグアニン誘導体を利用する可能性があります。 これらの修飾によって分子シグネチャを変更することにより、宿主の免疫系による検出と中和を回避できます .

生物学的に活性な天然物

3,7-ジデアザグアニン部分の構造的多様性は、さまざまな生物学的に活性な天然物にまで及びます。 これらの化合物は、その生物学的活性により、医薬品や治療薬の開発に不可欠です .

DNAとtRNAの修飾

3,7-ジデアザグアニン誘導体は、DNAとtRNAの修飾における重要な役割を果たします。 これらの修飾は、複製、ゲノム維持、遺伝子発現など、さまざまな生物学的プロセスに不可欠です .

酵素機能と構造の解明

3,7-ジデアザグアニンに関する研究により、DNA修飾システムに関与する酵素の構造と機能におけるその役割が明らかになりました。 これは、遺伝子調節と潜在的な治療的介入の理解に影響を与えます .

ファージDNAの保護

バクテリオファージでは、3,7-ジデアザグアニン修飾は、宿主の制限システムからファージDNAを保護します。 これにより、ファージは宿主の防御メカニズムによって分解されることなく、宿主を正常に感染させることができます .

作用機序

Target of Action

3,7-Dideazaguanine, also known as 7-Deazaguanine, primarily targets the molecular biology of DNA and tRNA . It plays a multifaceted role in shaping diverse yet essential biological processes .

Mode of Action

The compound interacts with its targets through a process known as transglycosylation . This process involves the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0), a process that is dependent on ATP hydrolysis by DpdB . This interaction results in significant changes in the structure of the DNA, leading to various downstream effects .

Biochemical Pathways

3,7-Dideazaguanine affects the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpd gene cluster encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria . This system is responsible for the 7-deazaguanine-based modification of DNA .

Pharmacokinetics

For instance, Adalimumab can decrease the serum concentration of 7-Deazaguanine , while Allopurinol can increase it .

Result of Action

The molecular and cellular effects of 3,7-Dideazaguanine’s action are diverse and dynamic. It contributes to cellular stress resistance, self-nonself discrimination mechanisms, and host evasion defenses, directly modulating the adaptability of living organisms . It also plays a role in the nuanced fine-tuning of translation efficiency and the intricate modulation of codon-anticodon interactions .

生化学分析

Biochemical Properties

3,7-Dideazaguanine plays a significant role in biochemical reactions, particularly in the modification of nucleic acids. It interacts with enzymes such as tRNA-guanine transglycosylase, which is involved in the exchange of guanine bases in tRNA for 7-deazaguanine derivatives . This interaction is crucial for the fine-tuning of translation efficiency and the modulation of codon-anticodon interactions . Additionally, 3,7-Dideazaguanine is involved in the biosynthesis of pyrrolopyrimidines, which are essential for various cellular processes .

Cellular Effects

3,7-Dideazaguanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the adaptability of living organisms by contributing to cellular stress resistance and self-nonself discrimination mechanisms . The compound’s presence in biologically active natural products underscores its versatility and pivotal contributions to the intricate web of molecular interactions within living organisms .

Molecular Mechanism

At the molecular level, 3,7-Dideazaguanine exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, it is incorporated into DNA in a transglycosylation reaction dependent on ATP hydrolysis by the enzyme DpdB . This process involves the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine, followed by the conversion of the modified DNA to ADG-modified DNA by the enzyme DpdC . These interactions highlight the compound’s role in nucleotide modification and its impact on gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,7-Dideazaguanine can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, the inhibition of DNA synthesis by 3,7-Dideazaguanine is temporally related to its ability to inhibit total DNA synthesis . These findings suggest that the compound’s effects may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 3,7-Dideazaguanine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular stress resistance and modulation of gene expression . At higher doses, it may cause toxic or adverse effects, including inhibition of DNA synthesis and potential cytotoxicity . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.

Metabolic Pathways

3,7-Dideazaguanine is involved in several metabolic pathways, including the biosynthesis of pyrrolopyrimidines and the modification of nucleic acids . The compound interacts with enzymes such as tRNA-guanine transglycosylase and DpdB, which are essential for its incorporation into DNA and subsequent modification . These interactions play a crucial role in the compound’s metabolic flux and its impact on cellular processes.

Transport and Distribution

Within cells and tissues, 3,7-Dideazaguanine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. For example, the ATPase activity of DpdB is necessary for the insertion of 3,7-Dideazaguanine into DNA, highlighting the importance of transport mechanisms in its biochemical effects .

Subcellular Localization

The subcellular localization of 3,7-Dideazaguanine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 3,7-Dideazaguanine exerts its effects in the appropriate cellular context, contributing to its overall biochemical and cellular impact.

特性

IUPAC Name |

6-amino-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-6-3-5-4(1-2-9-5)7(11)10-6/h1-3,9H,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLJCVIOWYHDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226851 | |

| Record name | 3,7-Dideazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75938-36-2 | |

| Record name | 3,7-Dideazaguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075938362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC328159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dideazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-DIDEAZAGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VP4BKD5SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 3,7-dideazaguanine?

A1: Unlike its analog 3-deazaguanine, 3,7-dideazaguanine (also known as 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one) did not demonstrate any significant antitumor, antiviral, or antibacterial properties in initial studies []. Furthermore, it was not found to be a substrate for key enzymes involved in purine metabolism, namely hypoxanthine-guanine phosphoribosyltransferase and purine nucleoside phosphorylase [].

Q2: How does the structure of 3,7-dideazaguanine differ from guanine, and why might this impact its biological activity?

A2: 3,7-Dideazaguanine is a guanine analog where the nitrogen atoms at the 3 and 7 positions are replaced by carbon atoms [, , , ]. This structural modification likely affects its ability to interact with enzymes or receptors that typically recognize guanine, explaining its lack of observed biological activity compared to guanine or other analogs [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

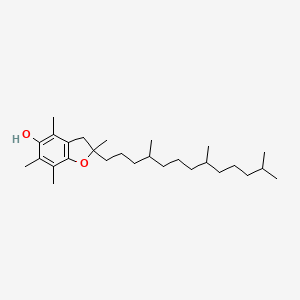

![(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1216503.png)

![2-(2-Hydroxy-3-{[1-(5-hydroxy-1h-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile](/img/structure/B1216522.png)

![3-[({1-[(4-Carbamimidamidobutyl)imino]-1-hydroxy-3-phenylpropan-2-yl}imino)(hydroxy)methyl]oxirane-2-carboxylato(2-)](/img/structure/B1216526.png)